BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

NQO2 inhibition Cancer Oxidative stress

2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small-molecule benzothiazole-amide hybrid (MW 328.39 g/mol). It combines a 2,4-dimethoxybenzamide pharmacophore with a 4-methyl-1,3-benzothiazol-2-amine scaffold.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 313973-11-4
Cat. No. B2480406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS313973-11-4
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C17H16N2O3S/c1-10-5-4-6-14-15(10)18-17(23-14)19-16(20)12-8-7-11(21-2)9-13(12)22-3/h4-9H,1-3H3,(H,18,19,20)
InChIKeySHJCUSZLOWSRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 313973-11-4) – Compound Identity and Core Pharmacological Profile


2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small-molecule benzothiazole-amide hybrid (MW 328.39 g/mol) [1]. It combines a 2,4-dimethoxybenzamide pharmacophore with a 4-methyl-1,3-benzothiazol-2-amine scaffold. Benzothiazole-amide derivatives are recognised for antiproliferative, anti-inflammatory, and enzyme-inhibitory activities [2]. Recent medicinal chemistry campaigns have specifically explored 2,4-dimethoxyphenyl-bearing benzothiazoles as inhibitors of NRH:quinone oxidoreductase 2 (NQO2), a target implicated in cancer, neurodegeneration, and inflammatory disorders [3].

Why 2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by Generic Benzothiazole-Amide Analogs


Within the benzothiazole-amide class, minor structural variations produce quantitatively distinct potency, selectivity, and physicochemical profiles. The 2,4-dimethoxy substitution pattern on the benzamide ring dictates a unique electron-density distribution and hydrogen-bonding topology that controls target engagement [1]. Replacement by 2,5-dimethoxy, 3,4-dimethoxy, or non-methoxylated analogs yields divergent IC50 values in enzyme inhibition assays; for instance, in NQO2 screens, 2,4-dimethoxybenzothiazole congeners exhibit IC50 values spanning 1–57 µM, whereas certain 2,5-dimethoxy and 3,4,5-trimethoxy analogs achieve sub-µM potency [1]. The 4-methyl group on the benzothiazole ring further modulates lipophilicity and metabolic stability, meaning that a simple N-(1,3-benzothiazol-2-yl)benzamide cannot recapitulate the pharmacology of the 4-methyl-bearing derivative [2]. These structure–activity relationship (SAR) cliff effects preclude generic interchange.

Head-to-Head Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide


NQO2 Enzyme Inhibition: 2,4-Dimethoxybenzothiazole Series Potency Ranking vs. 2,5-Dimethoxy and 3,4,5-Trimethoxy Congeners

In a controlled NQO2 enzyme inhibition assay, members of the 2,4-dimethoxybenzothiazole series (which includes 2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide as a structural congener) displayed IC50 values ranging from approximately 1 µM to 57 µM. The most potent 2,4-dimethoxy congener achieved an IC50 of ~1 µM, whereas the weakest (compound 17) recorded an IC50 of 56.9 µM [1]. In contrast, the 2,5-dimethoxy series delivered a lead compound (24) with an IC50 of 846 nM (0.846 µM), and the 3,4,5-trimethoxy series yielded several sub-100 nM inhibitors, with compound 49 reaching an IC50 of 31 nM [1]. This places the 2,4-dimethoxy substitution pattern in a distinct, intermediate potency tier relative to the more potent 3,4,5-trimethoxy motif.

NQO2 inhibition Cancer Oxidative stress

Antiproliferative Activity in MCF-7 and HepG2 Cells: Apoptosis Induction by Benzothiazol-2-yl-Benzamide Core vs. Non-Benzamide Benzothiazoles

A series of N-1,3-benzothiazol-2-ylbenzamides—the direct core scaffold of the target compound—were evaluated for antiproliferative activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. The most active congener (compound 1k) exhibited a prominent proapoptotic effect, particularly toward MCF-7 cells, with significant inhibition of cell growth [1]. In contrast, non-amide benzothiazole derivatives such as benzothiazole-2-thiol analogs required higher concentrations or alternative mechanisms to achieve comparable apoptosis induction [2]. The benzamide linkage is therefore a critical determinant of on-target antiproliferative potency.

Anticancer Apoptosis MCF-7

Adenosine A2A Receptor Modulation: Differentiating 4-Methyl vs. Unsubstituted Benzothiazole-Carboxamide Analogs

Patent US6727247 discloses a library of substituted benzothiazole amide derivatives with affinity for the adenosine A2A receptor, a target for Parkinson's disease and other CNS disorders [1]. Structure–activity data within the patent indicate that substituents on the benzothiazole ring profoundly affect binding affinity. Compounds bearing a 4-methyl group on the benzothiazole core exhibit a distinct affinity profile compared to their unsubstituted (R = H) or 4-chloro counterparts, with pKi differences exceeding 0.5 log units in several matched-pair comparisons [1]. The 2,4-dimethoxybenzamide moiety further refines the pharmacological profile by modulating physicochemical properties such as logP and aqueous solubility relative to the unsubstituted benzamide parent [1].

Adenosine A2A receptor CNS Patent SAR

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Common Benzothiazole-Amide Analogs

The 2,4-dimethoxy substitution pattern on the benzamide ring introduces two hydrogen-bond acceptors and increases topological polar surface area (TPSA) compared to mono-methoxy or non-methoxylated analogs. The 4-methyl group on the benzothiazole ring incrementally elevates lipophilicity (calculated logP ~3.8) relative to the des-methyl parent (calculated logP ~3.4) while maintaining a molecular weight of 328.4 g/mol—well within the Rule-of-Five (Ro5) compliant space [1]. By comparison, the 3,4,5-trimethoxy analog (MW > 358 g/mol; logP ~3.2) and the 2,5-dimethoxy positional isomer (identical MW but altered dipole moment) exhibit different permeability–solubility balances, affecting oral bioavailability predictions [2].

Drug-likeness logP Permeability

High-Value Application Scenarios for 2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in Drug Discovery and Chemical Biology


NQO2-Targeted Lead Optimization for Cancer and Neuroinflammation

The 2,4-dimethoxybenzothiazole scaffold, as validated by Belgath et al. (2024) [1], provides a tractable starting point for NQO2 inhibitor development. 2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can serve as a reference compound in SAR expansion campaigns aimed at improving upon the ~1 µM IC50 baseline of the 2,4-dimethoxy series toward the sub-100 nM potency of the 3,4,5-trimethoxy leads. Its intermediate potency and favourable calculated logP make it suitable for fragment-growing or scaffold-hopping studies targeting the NQO2 active site.

Antiproliferative Screening in MCF-7 Breast Cancer Models

Based on the demonstrated proapoptotic activity of N-1,3-benzothiazol-2-ylbenzamides against MCF-7 cells [1], this compound is a logical candidate for inclusion in focused libraries aimed at identifying novel apoptosis inducers for triple-negative breast cancer. The 2,4-dimethoxy and 4-methyl substituents offer two independent vectors for systematic SAR exploration, enabling orthogonal tuning of potency and selectivity.

Adenosine A2A Receptor Antagonist Probe Development

The 4-methylbenzothiazole motif disclosed in US6727247 imparts differential A2A receptor binding compared to unsubstituted or halogenated analogs [1]. 2,4-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a tool compound in mechanistic studies of A2A-mediated signaling in Parkinson's disease models, particularly where halogen-free chemical matter is desired to avoid potential toxicophore liabilities.

Drug-Likeness Benchmarking in CNS Penetration Studies

With a molecular weight of 328.4 g/mol and calculated logP ~3.8, this compound resides in a physicochemical space predictive of moderate blood–brain barrier permeability [1]. It can be employed as a calibrator in parallel artificial membrane permeability assays (PAMPA-BBB) or in silico CNS MPO scoring models, where its differentiation from higher-MW, lower-logP 3,4,5-trimethoxy analogs provides a useful benchmark.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.